2H-1,4-Benzoxazin-3(4H)-one, 2-fluoro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 2-fluoro-4-methyl- is a heterocyclic organic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. The addition of fluorine and methyl groups enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 2-fluoro-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroaniline with methyl chloroformate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can be more efficient for large-scale production. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 2-fluoro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoxazines.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, 2-fluoro-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 2-fluoro-4-methyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The presence of the fluorine atom enhances its binding affinity and specificity, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,4-Benzoxazin-3(4H)-one
- 2H-1,4-Benzoxazin-3(4H)-one, 2-chloro-4-methyl-
- 2H-1,4-Benzoxazin-3(4H)-one, 2-bromo-4-methyl-
Uniqueness
The unique combination of fluorine and methyl groups in 2H-1,4-Benzoxazin-3(4H)-one, 2-fluoro-4-methyl- enhances its chemical stability and reactivity. Compared to its analogs, this compound exhibits higher potency in biological assays and greater versatility in synthetic applications.
Properties
CAS No. |
397263-92-2 |
---|---|
Molecular Formula |
C9H8FNO2 |
Molecular Weight |
181.16 g/mol |
IUPAC Name |
2-fluoro-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H8FNO2/c1-11-6-4-2-3-5-7(6)13-8(10)9(11)12/h2-5,8H,1H3 |
InChI Key |
AFVBWDVJLZXZGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2OC(C1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.